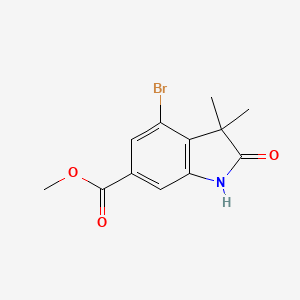
4-溴-3,3-二甲基-2-氧代-吲哚-6-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 4th position, two methyl groups at the 3rd position, a keto group at the 2nd position, and a carboxylate ester group at the 6th position of the indoline ring.
科学研究应用
Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Chemical Biology: Utilized in the design of molecular probes for imaging and diagnostic purposes.
Industrial Applications: Used in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of 3,3-dimethyl-2-oxo-indoline-6-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 4-amino, 4-thio, or 4-alkoxy derivatives.
Reduction: Formation of 3,3-dimethyl-2-hydroxy-indoline-6-carboxylate.
Oxidation: Formation of more complex indoline derivatives with additional functional groups.
作用机制
The mechanism of action of Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate largely depends on its interaction with biological targets. The compound can inhibit specific enzymes or bind to receptors, thereby modulating biological pathways. For instance, it may act as an inhibitor of kinases or other enzymes involved in cell signaling, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
- Methyl 4-chloro-3,3-dimethyl-2-oxo-indoline-6-carboxylate
- Methyl 4-fluoro-3,3-dimethyl-2-oxo-indoline-6-carboxylate
- Methyl 4-iodo-3,3-dimethyl-2-oxo-indoline-6-carboxylate
Uniqueness
Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom also influences the compound’s reactivity and biological activity, making it a valuable intermediate in synthetic and medicinal chemistry.
属性
IUPAC Name |
methyl 4-bromo-3,3-dimethyl-2-oxo-1H-indole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-12(2)9-7(13)4-6(10(15)17-3)5-8(9)14-11(12)16/h4-5H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPGNBFBZXQSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2Br)C(=O)OC)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
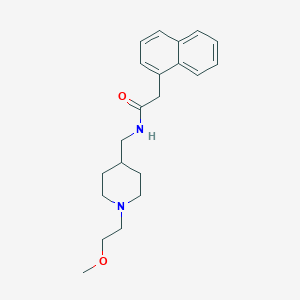
![N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2519127.png)
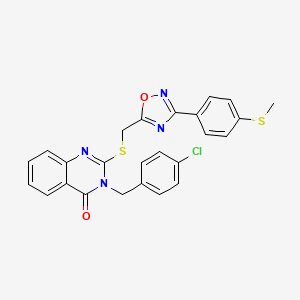
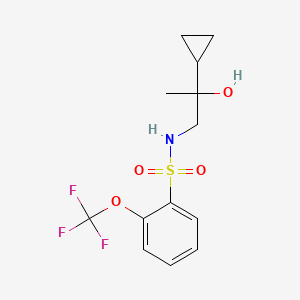
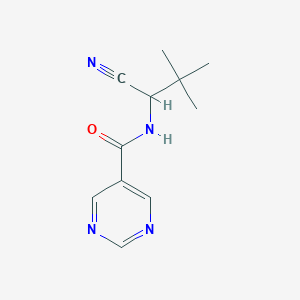
![N-(3-chloro-4-methylphenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetamide](/img/structure/B2519133.png)
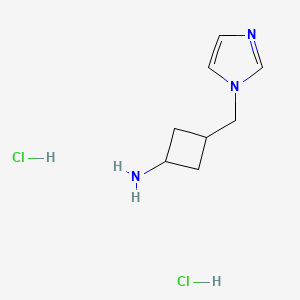
![2-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2519137.png)
![ETHYL 2-(2-{[4-(4-FLUOROPHENYL)-5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2519138.png)
![3-(5-bromo-2-methoxyphenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2519139.png)
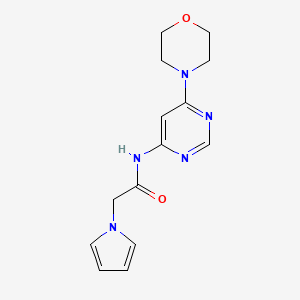
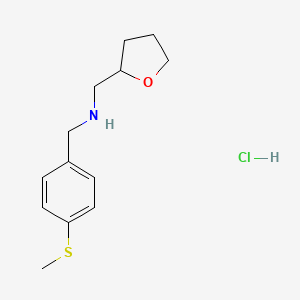
![ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2519146.png)
![1-(6-methylpyridin-2-yl)-N-[(phenylcarbamothioyl)amino]-1H-imidazole-4-carboxamide](/img/structure/B2519148.png)
